molecular formula C8H8BrN3 B6145876 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2137759-45-4

5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6145876
CAS No.: 2137759-45-4
M. Wt: 226.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Preparation Methods

The synthesis of 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction conditions typically involve heating the reactants in dry toluene at 140°C . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Chemical Reactions Analysis

5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like sodium hypochlorite or manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a Janus kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation .

Comparison with Similar Compounds

5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

2137759-45-4

Molecular Formula

C8H8BrN3

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.